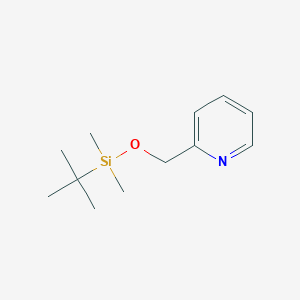
2-(t-Butyldimethylsilyloxy)methylpyridine
Descripción general
Descripción
2-(t-Butyldimethylsilyloxy)methylpyridine is an organic compound with the molecular formula C12H21NOSi. It is a derivative of pyridine, where the 2-position is substituted with a (t-butyldimethylsilyloxy)methyl group. This compound is known for its utility in organic synthesis, particularly in the protection of hydroxyl groups due to the presence of the t-butyldimethylsilyl (TBS) group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butyldimethylsilyloxy)methylpyridine typically involves the reaction of 2-hydroxymethylpyridine with t-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Hydroxymethylpyridine+TBSCl→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-(t-Butyldimethylsilyloxy)methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the TBS group, regenerating the hydroxyl group.
Substitution: The TBS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Substitution reactions often use reagents like tetrabutylammonium fluoride (TBAF) to remove the TBS group.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 2-Hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(t-Butyldimethylsilyloxy)methylpyridine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(t-Butyldimethylsilyloxy)methylpyridine primarily involves the protection of hydroxyl groups. The TBS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step organic syntheses where selective deprotection is required at later stages .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyloxy)methylpyridine: Similar in structure but with a trimethylsilyl (TMS) group instead of a t-butyldimethylsilyl group.
2-(Triisopropylsilyloxy)methylpyridine: Contains a triisopropylsilyl (TIPS) group, offering different steric and electronic properties.
Uniqueness
2-(t-Butyldimethylsilyloxy)methylpyridine is unique due to the bulkiness of the t-butyldimethylsilyl group, which provides greater steric hindrance and stability compared to smaller silyl groups like TMS. This makes it particularly useful in protecting hydroxyl groups in sterically demanding environments .
Propiedades
IUPAC Name |
tert-butyl-dimethyl-(pyridin-2-ylmethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXRAJQQRHZBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
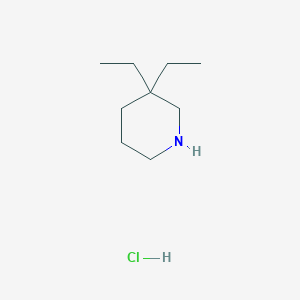
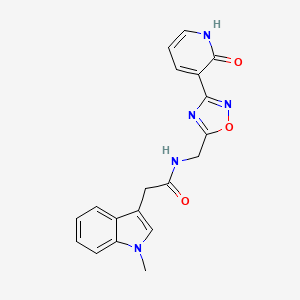


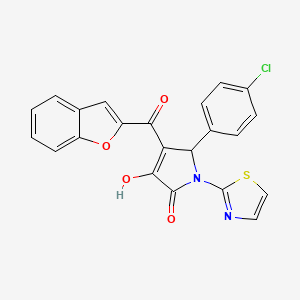
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

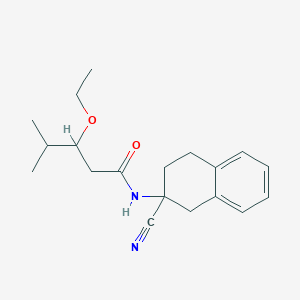
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)
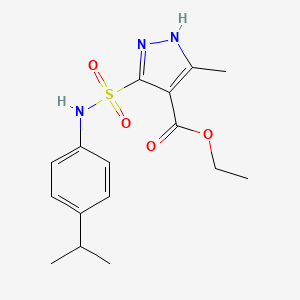
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2897578.png)
